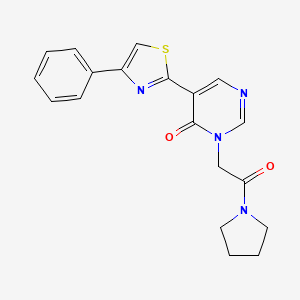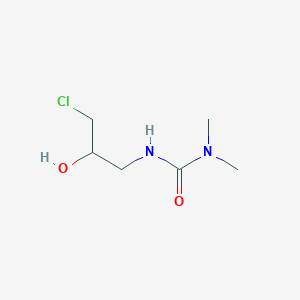
3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-5-(4-phenylthiazol-2-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-5-(4-phenylthiazol-2-yl)pyrimidin-4(3H)-one, also known as CTP-499, is a small molecule drug that has gained attention for its potential therapeutic applications in various diseases. CTP-499 is a pyrimidinone derivative that has been shown to have anti-inflammatory and anti-fibrotic properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has been conducted on the synthesis and biological evaluation of novel compounds with structural similarities, focusing on their potential as anticancer and anti-inflammatory agents, as well as their applications in chemosensor development.
Synthesis of Pyrazolopyrimidines : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds were found to exhibit promising anticancer activities and could serve as a basis for further research into cancer treatment (Rahmouni et al., 2016) source.
Antimicrobial Activity : Some new pyrimidinone and oxazinone derivatives fused with thiophene rings showed good antibacterial and antifungal activities. These compounds were synthesized using citrazinic acid as a starting material, indicating their potential use as antimicrobial agents (Hossan et al., 2012) source.
Chemosensor Development : A new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system of pyrrolinone ester and azo-pyrazole moieties was synthesized. This chemosensor exhibited selectivity and sensitivity towards Co^2+, Zn^2+, and Cu^2+ ions, demonstrating its application in naked eye recognition of these metal ions (Aysha et al., 2021) source.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Protein Arginine Methyltransferase 3 (PRMT3) . PRMT3 is an enzyme that catalyzes the asymmetric dimethylation of arginine residues of various proteins . It plays a crucial role in the maturation of ribosomes and may also have a role in lipogenesis .
Mode of Action
The compound acts as an allosteric inhibitor of PRMT3 . Allosteric inhibitors function by binding to a site on the enzyme other than the active site, leading to a conformational change that reduces the enzyme’s activity. The compound’s interaction with PRMT3 results in the inhibition of the enzyme’s methyltransferase activity .
Biochemical Pathways
The inhibition of PRMT3 affects the methylation of arginine residues on various proteins . This can impact multiple biochemical pathways, particularly those involving the proteins that PRMT3 typically methylates. For instance, PRMT3’s role in ribosome maturation suggests that its inhibition could affect protein synthesis.
Pharmacokinetics
This can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability.
Propiedades
IUPAC Name |
3-(2-oxo-2-pyrrolidin-1-ylethyl)-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17(22-8-4-5-9-22)11-23-13-20-10-15(19(23)25)18-21-16(12-26-18)14-6-2-1-3-7-14/h1-3,6-7,10,12-13H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYGIPQZCRIJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=NC=C(C2=O)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-5-(4-phenylthiazol-2-yl)pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2846005.png)


![N-[4-[[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2846009.png)
![3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2846010.png)

![5-Fluoro-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2846012.png)
![ethyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2846014.png)
![3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2846015.png)
![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one](/img/structure/B2846016.png)



![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2846024.png)